Cas no 1850095-08-7 (2-Amino-3-methoxybutanamide)

2-Amino-3-methoxybutanamide 化学的及び物理的性質
名前と識別子
-
- EN300-1299639
- 1850095-08-7
- 2-amino-3-methoxybutanamide
- Butanamide, 2-amino-3-methoxy-
- 2-Amino-3-methoxybutanamide
-
- インチ: 1S/C5H12N2O2/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)
- InChIKey: SUZPZVRBFHVMRD-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C)C(C(N)=O)N
計算された属性
- せいみつぶんしりょう: 132.089877630g/mol
- どういたいしつりょう: 132.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.3Ų
- 疎水性パラメータ計算基準値(XlogP): -1.5
じっけんとくせい
- 密度みつど: 1.077±0.06 g/cm3(Predicted)
- ふってん: 279.8±30.0 °C(Predicted)
- 酸性度係数(pKa): 15.61±0.50(Predicted)
2-Amino-3-methoxybutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1299639-50mg |
2-amino-3-methoxybutanamide |
1850095-08-7 | 50mg |
$587.0 | 2023-09-30 | ||
Enamine | EN300-1299639-100mg |
2-amino-3-methoxybutanamide |
1850095-08-7 | 100mg |
$615.0 | 2023-09-30 | ||
Enamine | EN300-1299639-2500mg |
2-amino-3-methoxybutanamide |
1850095-08-7 | 2500mg |
$1370.0 | 2023-09-30 | ||
Enamine | EN300-1299639-0.1g |
2-amino-3-methoxybutanamide |
1850095-08-7 | 0.1g |
$829.0 | 2023-06-06 | ||
Enamine | EN300-1299639-0.5g |
2-amino-3-methoxybutanamide |
1850095-08-7 | 0.5g |
$905.0 | 2023-06-06 | ||
Enamine | EN300-1299639-250mg |
2-amino-3-methoxybutanamide |
1850095-08-7 | 250mg |
$642.0 | 2023-09-30 | ||
Enamine | EN300-1299639-1000mg |
2-amino-3-methoxybutanamide |
1850095-08-7 | 1000mg |
$699.0 | 2023-09-30 | ||
Enamine | EN300-1299639-0.25g |
2-amino-3-methoxybutanamide |
1850095-08-7 | 0.25g |
$867.0 | 2023-06-06 | ||
Enamine | EN300-1299639-500mg |
2-amino-3-methoxybutanamide |
1850095-08-7 | 500mg |
$671.0 | 2023-09-30 | ||
Enamine | EN300-1299639-2.5g |
2-amino-3-methoxybutanamide |
1850095-08-7 | 2.5g |
$1848.0 | 2023-06-06 |
2-Amino-3-methoxybutanamide 関連文献
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
2-Amino-3-methoxybutanamideに関する追加情報
Introduction to 2-Amino-3-methoxybutanamide (CAS No. 1850095-08-7)
2-Amino-3-methoxybutanamide, with the chemical formula C₅H₁₁NO₂, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This amide derivative exhibits a unique structural framework that makes it a versatile intermediate in the development of various bioactive molecules. The presence of both an amino group and a methoxy substituent in its backbone imparts distinct reactivity and functionality, which are highly valuable for medicinal chemistry applications.
The compound's molecular structure, characterized by a four-carbon chain with functional groups at the second and third positions, allows for diverse chemical modifications. Such structural features are often exploited in the synthesis of more complex molecules, including potential drug candidates. The 2-amino-3-methoxybutanamide scaffold can serve as a building block for peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their drawbacks, such as rapid degradation or immunogenicity.
In recent years, there has been growing interest in amide-based compounds due to their role in modulating biological pathways. For instance, amides have been shown to interact with enzymes and receptors with high specificity, making them promising candidates for therapeutic intervention. The 3-methoxy group in 2-amino-3-methoxybutanamide introduces additional conformational flexibility, which can be fine-tuned to optimize binding affinity and selectivity. This property is particularly relevant in the design of small-molecule inhibitors targeting protein-protein interactions or enzyme catalysis.
One of the most compelling aspects of 2-amino-3-methoxybutanamide is its potential utility in the development of novel pharmacological agents. Researchers have explored its derivatives as intermediates for synthesizing molecules with anti-inflammatory, analgesic, and even anticancer properties. For example, modifications at the amino group can lead to peptidomimetics that disrupt specific signaling pathways implicated in diseases such as cancer or neurodegeneration. Similarly, alterations at the methoxy-substituted carbon can influence metabolic stability and bioavailability, critical factors in drug design.
The synthesis of 2-amino-3-methoxybutanamide itself is an intriguing challenge that has been addressed through various methodologies. Traditional approaches involve the condensation of methanolysis products or reductive amination strategies. However, modern synthetic techniques have enabled more efficient and scalable production methods. Catalytic processes, including transition-metal-catalyzed reactions, have been employed to enhance yield and purity while minimizing waste. These advancements align with the broader shift toward green chemistry principles in pharmaceutical manufacturing.
From a computational chemistry perspective, 2-amino-3-methoxybutanamide has been studied to understand its molecular interactions and binding modes. Molecular docking simulations have revealed that this compound can engage with various biological targets, including kinases and G protein-coupled receptors (GPCRs). Such insights are invaluable for rational drug design, allowing chemists to predict how structural modifications might affect biological activity. High-throughput screening (HTS) platforms have also been utilized to identify derivatives with enhanced potency or selectivity.
The pharmacokinetic profile of 2-amino-3-methoxybutanamide and its derivatives is another area of active investigation. Factors such as solubility, permeability, and metabolic stability must be carefully considered to ensure that drug candidates reach their target sites effectively and remain active long enough to exert therapeutic effects. Computational modeling has played a key role here by predicting how different substituents might influence these properties. Experimental validation through in vitro assays complements these predictions by providing empirical data on drug-like characteristics.
In clinical settings, 2-amino-3-methoxybutanamide derivatives continue to be evaluated for their potential therapeutic benefits across multiple disease indications. Preclinical studies have demonstrated promising results in models of inflammation and pain management, highlighting its relevance as a lead compound or intermediate for further development.* While these studies do not yet translate into approved drugs,* they underscore the compound's significance in medicinal chemistry research.* Future investigations may explore its role in treating neurological disorders* or other conditions where modulating peptide signaling is beneficial.*
The regulatory landscape also plays a crucial role in advancing compounds like 2-amino-3-methoxybutanamide through clinical development.* Agencies such as the FDA* EMA* and others* impose stringent requirements on safety* efficacy* and manufacturing quality.* Researchers must navigate these regulations carefully* ensuring that all data submitted during drug development meets rigorous standards.* This process involves collaboration between chemists* biologists* clinicians* and regulatory experts* each contributing their expertise*
The future directions for research on 2-amino-3-methoxybutanamide are multifaceted.* Advances in synthetic methodologies* computational biology* and high-throughput screening promise to accelerate discovery efforts.* There is particular interest in developing new tools for studying protein-protein interactions* which remain challenging despite significant progress over recent decades.* Peptidomimetics like those derived from * 2-amino-3-methoxybutanamide * offer a complementary approach here by providing alternative scaffolds capable of disrupting these interactions without relying solely on peptide-based inhibitors.*
1850095-08-7 (2-Amino-3-methoxybutanamide) 関連製品
- 2680838-63-3(6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid)
- 1306605-49-1(1,2oxazolo4,3-cquinolin-3-amine)
- 1254118-45-0(4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid)
- 1033201-68-1(t-Butyl 3-Bromo-4-fluorobenzamide)
- 2413878-82-5(4-Bromo-3-ethynyl-1-methylpyrazole)
- 2171555-72-7(2-ethyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}-1,3-thiazinane-4-carboxylic acid)
- 35155-06-7(5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol)
- 6972-51-6(2-(2,5-Dimethylphenyl)ethanol)
- 2189107-75-1(1-{3-(2-methoxyphenyl)methylpiperidin-1-yl}prop-2-en-1-one)
- 2229246-62-0(5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole)




